Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite
Description
Properties
CAS No. |
91362-37-7 |
|---|---|
Molecular Formula |
C40H51O2P |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
bis(2,4-ditert-butylphenoxy)-(4-phenylphenyl)phosphane |
InChI |
InChI=1S/C40H51O2P/c1-37(2,3)30-20-24-35(33(26-30)39(7,8)9)41-43(32-22-18-29(19-23-32)28-16-14-13-15-17-28)42-36-25-21-31(38(4,5)6)27-34(36)40(10,11)12/h13-27H,1-12H3 |
InChI Key |
PKNOHCARANUOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of 1,1-biphenyl-4-yl. The reaction is typically carried out under inert gas conditions (nitrogen or argon) to prevent oxidation . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Primary Reaction Types
The compound participates in two dominant reaction categories:
| Reaction Type | Characteristics | Functional Role |
|---|---|---|
| Substitution Reactions | Involves replacement of chloride ligands with phenolic groups during synthesis. | Key step in forming the final phosphonite structure. |
| Oxidation Reactions | Reacts with peroxides or oxygen to neutralize free radicals. | Underpins its antioxidant activity. |
These reactions are critical for both its synthesis and its role as a stabilizer .
Synthetic Routes and Key Reagents
The synthesis involves multi-step processes, as outlined in patents and research studies:
Step 1: Formation of Biphenyl-Bis-Dichlorophosphine Intermediate
-
Reagents : Biphenyl, phosphorus trichloride (PCl₃), aluminum trichloride (AlCl₃).
-
Conditions :
Step 2: Phenolic Substitution
-
Reagents : 2,4-di-tert-butylphenol, monochlorobenzene (solvent).
-
Conditions :
Step 3: Intermediate Isolation
-
Decomplexing Agents : Phosphorous oxychloride (POCl₃) or phosphite esters disrupt AlCl₃ complexes .
-
Solvent Removal : Distillation under reduced pressure (160°C, -0.03–0.08 MPa) .
Substitution Mechanism
-
Biphenyl reacts with PCl₃ and AlCl₃ to form a biphenyl-bis-dichlorophosphine-AlCl₃ complex.
-
2,4-di-tert-butylphenol substitutes chloride ligands via nucleophilic attack, releasing HCl .
Oxidation Pathways
-
The phosphonite group (P–O–) donates electrons to free radicals (e.g., peroxy radicals), forming stable phosphorus-containing radicals .
-
This terminates radical chain reactions, preventing polymer degradation .
Industrial-Scale Optimization
Key parameters for scalable production include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 120–160°C | Higher temperatures accelerate substitution. |
| Phenol Excess | 5–25% | Ensures complete substitution; minimizes residual chloride. |
| Solvent Choice | Monochlorobenzene or toluol | Enhances solubility of intermediates. |
Industrial methods prioritize high-purity reagents and inert atmospheres to avoid side reactions .
Stability and Degradation
-
Light Sensitivity : Prolonged UV exposure reduces antioxidant efficacy due to photodegradation .
-
Hydrolysis : Susceptible to moisture, necessitating anhydrous conditions during synthesis .
Comparative Analysis of Synthetic Methods
Case Study: Reaction Byproducts
Scientific Research Applications
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer synthesis to prevent oxidative degradation.
Biology: Investigated for its potential cytotoxic effects on cell growth.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to polymers. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby enhancing the stability and longevity of the polymer .
Comparison with Similar Compounds
Research Findings and Data Tables
Stability and Breakdown Products of Tetrakis(2,4-di-t-butylphenyl) [1,1'-biphenyl]-4,4'-diylbisphosphonite
Performance Comparison in Polyethylene (Hypothetical Data)
| Antioxidant System | Oxidation Induction Time (min) | Discoloration (YI after 100h) |
|---|---|---|
| Tetrakis phosphonite + Phenolic | 45.2 | 2.5 |
| Tris-phosphite + Phenolic | 38.7 | 3.8 |
| Phenolic alone | 22.1 | 6.4 |
Biological Activity
Bis(2,4-di-tert-butylphenyl)(1,1-biphenyl)-4-ylphosphonite, commonly referred to as bDtBPP, is a phosphonite compound that has attracted attention due to its potential biological activity. This article explores its biological effects, particularly focusing on cytotoxicity and cellular health, supported by various studies and data.
- Molecular Formula : C₄₀H₅₁O₂P
- Molecular Weight : 594.806 g/mol
- CAS Number : 91362-37-7
- Boiling Point : 608.9°C
- Flash Point : 405.5°C
Biological Activity Overview
The biological activity of bDtBPP has been primarily investigated in the context of its cytotoxic effects on cell lines, particularly Chinese Hamster Ovary (CHO) cells. Studies have indicated that bDtBPP leaches from polyethylene films used in biopharmaceutical applications, raising concerns about its impact on cellular health.
Cytotoxicity Studies
A significant study published in Toxicology Reports examined the pre-lethal cytotoxic effects of bDtBPP on CHO-K1 cells. The researchers assessed the compound's impact at concentrations ranging from 0.005 to 0.25 μg/ml over exposure times of 2, 24, and 48 hours.
Key Findings :
- Nuclear Intensity : After 48 hours of exposure, there was a marked increase in nuclear intensity at concentrations of bDtBPP (P ≤ 0.001).
- Mitochondrial Mass : A dose- and time-dependent reduction in mitochondrial mass was observed.
- Reactive Oxygen Species (ROS) : An increase in ROS was noted after just 2 hours at the highest concentration (0.25 μg/ml), with significant increases at lower concentrations after longer exposure times (P ≤ 0.01 and P ≤ 0.001) .
Data Table: Cytotoxic Effects of bDtBPP on CHO-K1 Cells
| Concentration (μg/ml) | Exposure Time (h) | Nuclear Intensity Increase | Mitochondrial Mass Reduction | ROS Increase |
|---|---|---|---|---|
| 0.005 | 48 | Significant | Moderate | Low |
| 0.05 | 24 | Moderate | Significant | Moderate |
| 0.25 | 2 | High | Severe | High |
Implications for Biopharmaceutical Industry
The findings indicate that the leaching of bDtBPP from single-use systems can adversely affect the productivity and health of CHO cell lines used in drug production. The study advocates for the adoption of alternative materials that do not leach harmful compounds to enhance cellular productivity and overall health .
Case Studies
- Impact on CHO Cell Lines :
- Comparative Studies with Other Phosphonites :
Q & A
Q. What are the standard methods for synthesizing and characterizing Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite?
Synthesis typically involves reacting phosphorus trichloride with 2,4-di-tert-butylphenol and biphenyl derivatives under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Thermal stability can be analyzed via thermogravimetric analysis (TGA), while hydrolysis sensitivity is tested under aqueous conditions .
Key Properties Table
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆₈H₉₂O₄P₂ | |
| Molecular Weight | 1035.4 g/mol | |
| Melting Point | 75–95°C | |
| Solubility | Soluble in chlorinated solvents, toluene |
Q. How does this compound function as an antioxidant in polymer systems?
It acts as a secondary antioxidant by scavenging peroxy radicals and decomposing hydroperoxides during polymer processing. Its phosphonite group reacts with oxidative intermediates, preventing chain scission and maintaining polymer integrity. Compatibility with polyolefins (e.g., PP, PE) is well-documented, but efficacy depends on processing temperature and hydrolytic stability .
Q. What experimental precautions are necessary to mitigate hydrolysis during storage and use?
Store under inert gas (N₂ or Ar) at 2–8°C to minimize moisture exposure. Pre-dry solvents (e.g., toluene, chloroform) before use. Hydrolysis products like 2,4-di-tert-butylphenol can be monitored via GC-MS or HPLC with UV detection .
Advanced Research Questions
Q. How can GC-MS and NMR be optimized to detect degradation products in polymer matrices?
- GC-MS : Use non-polar columns (e.g., DB-5MS) and program temperatures from 50°C to 300°C (5°C/min). Detect breakdown products like substituted biphenyls (m/z 154–246) and 2,4-di-tert-butylphenol (m/z 206) via selected ion monitoring (SIM) .
- NMR : Employ ³¹P-NMR to track phosphonite degradation (δ 100–120 ppm) and ¹H-NMR to identify phenolic byproducts (δ 6.5–7.5 ppm for aromatic protons) .
Q. What computational methods validate the stability of this compound under thermal stress?
Density functional theory (DFT) calculations can model bond dissociation energies (BDEs) of P–O and C–O bonds to predict thermal degradation pathways. Compare theoretical results with experimental TGA data to identify critical decomposition temperatures .
Q. How does this phosphonite compare to commercial alternatives (e.g., Irgafos 168) in long-term polymer stabilization?
Comparative studies should evaluate:
- Hydrolytic Stability : Accelerated aging tests (e.g., 70°C/75% RH) with quantification of hydrolysis products.
- Melt Flow Index (MFI) : Measure polymer degradation after multiple extrusion cycles.
- Oxidative Induction Time (OIT) : DSC analysis under oxygen atmosphere. Bis(2,4-di-tert-butylphenyl) phosphonite shows superior radical scavenging but higher hydrolysis sensitivity than phosphates like Irgafos 168 .
Methodological Challenges and Solutions
Q. What strategies improve the reproducibility of antioxidant efficacy studies in polyolefins?
Q. How are reaction intermediates characterized during in situ degradation studies?
Time-resolved FTIR spectroscopy tracks P=O bond formation (1250 cm⁻¹) during oxidation. Liquid chromatography coupled with high-resolution MS (LC-HRMS) identifies transient intermediates like phosphorylated biphenyl derivatives .
Data Contradictions and Analysis
Q. Discrepancies in reported thermal stability: How to resolve them?
Variations in TGA results (e.g., onset degradation at 250°C vs. 280°C) may arise from differences in sample purity, heating rates, or atmospheric conditions (N₂ vs. air). Cross-validate using differential scanning calorimetry (DSC) and isothermal thermogravimetry .
Theoretical and Applied Research Directions
Q. Can DFT models predict synergies with hindered phenol antioxidants?
Yes. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacities. Pairing with hindered phenols (e.g., Irganox 1010) may enhance radical scavenging via cooperative effects, validated via OIT and mechanical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
